Azepan-1-yl(2-iodophenyl)methanone
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is (2-iodophenyl)(azepan-1-yl)methanone . This designation derives from:
- Azepan-1-yl : A seven-membered saturated ring containing one nitrogen atom, with substitution at the nitrogen (position 1).
- 2-iodophenyl : A benzene ring substituted with an iodine atom at the ortho (2-position) relative to the methanone attachment.
- Methanone : The carbonyl group (C=O) connecting the two substituents.
Isomeric Considerations :
- Positional Isomerism : If the iodine atom occupies alternative positions on the benzene ring (e.g., para or meta), positional isomers such as (3-iodophenyl) or (4-iodophenyl) derivatives may arise.
- Stereoisomerism : The absence of chiral centers (as confirmed by the planar geometry of the azepane ring and the lack of tetrahedral stereogenic atoms) precludes enantiomeric or diastereomeric forms.
Molecular Formula and Structural Representation
The molecular formula C₁₃H₁₄INO is calculated as follows:
- Azepan-1-yl : Contributes C₆H₁₀N (a seven-membered ring with six carbons and one nitrogen, minus one hydrogen from the NH group).
- 2-iodophenyl : Contributes C₆H₄I (a benzene ring with iodine at position 2).
- Methanone bridge : Adds one carbonyl carbon (C=O).
Structural Features :
| Feature | Description |
|---|---|
| Azepane ring | Saturated seven-membered ring with nitrogen at position 1. |
| 2-iodophenyl group | Aromatic benzene ring with iodine at position 2 relative to the methanone. |
| Methanone linkage | Sp²-hybridized carbonyl carbon connecting the two substituents. |
The structural depiction (Fig. 1) illustrates the azepane ring in a chair-like conformation, though the large ring size permits multiple low-energy conformers.
Registry Numbers and CAS Designation
As of the latest available data (May 2025), no specific CAS Registry Number has been assigned to azepan-1-yl(2-iodophenyl)methanone in public databases such as PubChem or ChemSpider. However, structurally related compounds provide context:
- (2-Amino-4-iodophenyl)-(azepan-1-yl)methanone (PubChem CID 69071281): CAS 20196-67-2.
- AM2233 azepane isomer (Item No. 11584): CAS 1432478-91-5.
These analogs suggest that the target compound’s CAS designation would follow a similar numbering convention upon formal registration.
Properties
Molecular Formula |
C13H16INO |
|---|---|
Molecular Weight |
329.18 g/mol |
IUPAC Name |
azepan-1-yl-(2-iodophenyl)methanone |
InChI |
InChI=1S/C13H16INO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
XLUNTTMOSXUTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Structural Considerations
Before delving into specific synthetic methodologies, it is important to understand the structural features that influence the preparation of this compound:
- The azepane ring contributes conformational flexibility, which can affect reaction kinetics and product formation
- The 2-iodo substituent on the phenyl ring provides a reactive site for further transformations
- The amide bond formation represents the key transformation in most synthetic routes
Acyl Chloride-Based Methodology
Direct Acylation Approach
The most straightforward method for preparing this compound involves the reaction of azepane with 2-iodobenzoyl chloride. This approach can be represented by the following general reaction:
- Formation of 2-iodobenzoyl chloride from 2-iodobenzoic acid using thionyl chloride or oxalyl chloride
- Reaction of the resulting acyl chloride with azepane in the presence of a base
Reaction Conditions and Optimization
The reaction conditions for this methodology typically involve:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Evidence from similar reactions involving acylation with 2-iodobenzoyl chloride suggests that this approach can achieve yields ranging from 65-85% depending on the specific conditions employed.
Mechanistic Considerations
The mechanism follows a nucleophilic acyl substitution pathway:
- Nucleophilic attack of the azepane nitrogen on the carbonyl carbon
- Formation of a tetrahedral intermediate
- Elimination of the chloride leaving group
- Formation of the target amide bond
Coupling Reagent-Mediated Synthesis
Carbodiimide Coupling
An alternative approach involves the direct coupling of 2-iodobenzoic acid with azepane using carbodiimide coupling reagents:
- Activation of 2-iodobenzoic acid with a coupling reagent
- Nucleophilic attack by azepane to form the amide bond
This method avoids the preparation and handling of the potentially unstable acyl chloride intermediate.
Carbonyldiimidazole (CDI) and Carbonylditriazole (CDT) Methodology
Carbonyl transfer reagents such as CDI and CDT have proven effective for forming amide bonds in related compounds. Based on research findings with similar structures, the following protocol can be adapted for our target compound:
- Reaction of 2-iodobenzoic acid with CDI or CDT in anhydrous solvent
- Formation of the activated acylimidazole or acyltriazole intermediate
- Addition of azepane to form the target amide
These reactions typically employ the following conditions:
- Solvent: Acetonitrile, DCM, or a mixture of both
- Temperature: Room temperature to reflux
- Reaction time: 3-5 hours
Literature precedent suggests yields of 80-88% for similar transformations using CDT or CDI with related heterocyclic amines.
Solid-Phase Synthetic Approach
Polymer-Supported Synthesis
Solid-phase synthesis offers advantages for preparation, particularly when multiple analogs are desired:
- Immobilization of either the azepane or 2-iodobenzoic acid component on a solid support
- Coupling reaction to form the amide bond
- Cleavage from the solid support to yield the desired product
Research on solid-phase synthesis of related compounds indicates that acylation with 2-iodobenzoyl chloride on polymer supports can be achieved with good efficiency.
Optimization Parameters for Preparation
Solvent Effects
The choice of solvent significantly impacts the efficiency of this compound synthesis. Table 1 presents a comparative analysis of common solvents used in similar amide formation reactions.
Table 1: Influence of Solvent on Amide Formation
| Solvent | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| DCM | Good solubility, easy workup | Moderate reaction rate | 70-85% |
| THF | Compatible with many reagents | Potential for side reactions | 65-80% |
| Acetonitrile | High reaction rates, good solubility | Higher temperatures may be required | 75-90% |
| 2-MeTHF | Greener alternative to THF | Variable results based on substrate | 60-85% |
| DMF | Excellent solubility | Difficult removal, potential for side reactions | 70-85% |
Catalyst and Base Selection
The choice of base and catalyst can dramatically affect both reaction rate and yield, as shown in Table 2.
Table 2: Effect of Base and Catalyst on Reaction Performance
Practical Synthesis Protocol
Based on the analysis of available methods and optimization parameters, the following protocol represents a practical approach for the laboratory preparation of this compound:
Method A: CDT-Mediated Synthesis
- In a dry round-bottomed flask, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous DCM/acetonitrile (3:1 v/v)
- Add CDT (1.2 eq) and stir at room temperature for 1 hour
- Cool the solution to 0°C and add azepane (1.2 eq) dropwise
- Allow the reaction to warm to room temperature and stir for an additional 3 hours
- Monitor by TLC or LC-MS until completion
- Work up by washing with water and brine
- Purify by column chromatography or recrystallization
Expected yield: 80-85%
Method B: Acyl Chloride Approach
- Convert 2-iodobenzoic acid to 2-iodobenzoyl chloride using oxalyl chloride (1.2 eq) in DCM with catalytic DMF
- Remove solvent under reduced pressure
- Dissolve the resulting acyl chloride in DCM and cool to 0°C
- Add azepane (1.1 eq) and TEA (1.5 eq)
- Stir for 2-3 hours at room temperature
- Work up and purify as in Method A
Expected yield: 75-80%
Characterization and Analysis
Following synthesis, this compound can be characterized using standard analytical techniques:
- Melting point determination
- NMR spectroscopy (¹H and ¹³C)
- Mass spectrometry
- Infrared spectroscopy
- Elemental analysis
The presence of rotamers due to restricted rotation around the amide bond may complicate NMR analysis, potentially resulting in peak broadening or duplication.
Comparative Analysis of Preparation Methods
When selecting a synthetic approach for this compound, various factors must be considered, including scale, available equipment, and desired purity.
Table 3: Comparison of Synthetic Approaches
| Synthetic Method | Advantages | Limitations | Optimal Application | Overall Efficiency |
|---|---|---|---|---|
| Acyl Chloride Approach | Simple procedure, readily available reagents | Moisture-sensitive intermediates | Small to medium scale synthesis | ★★★☆☆ |
| CDI/CDT Coupling | One-pot procedure, mild conditions | Higher cost of coupling reagents | Medium scale, higher purity requirements | ★★★★☆ |
| Carbodiimide Coupling | Mild conditions, wide substrate scope | Side reactions possible | Research scale synthesis | ★★★☆☆ |
| Solid-Phase Synthesis | Enables parallel synthesis, simplified purification | Specialized equipment needed | Library generation, multiple analogs | ★★☆☆☆ |
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(2-iodophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Azepan-1-yl(2-iodophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Azepan-1-yl(2-iodophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*logP values estimated unless explicitly reported.
†Estimated based on iodine’s hydrophobicity and azepane’s contribution.
‡Estimated from fluorine’s polarity.
Structural and Electronic Differences
- Aryl Substituents: 2-Iodophenyl: The iodine atom in the target compound enhances lipophilicity (higher logP vs. fluoro analogs) and enables halogen bonding, a feature absent in non-halogenated analogs like (azepan-1-yl)(naphthalen-1-yl)methanone . Indole vs.
- Azepane Modifications: Functionalized Azepane: Compounds like (2-methoxyphenyl)[2-(5-phenyl-1,3,4-oxadiazol-2-yl)azepan-1-yl]methanone introduce heterocyclic groups (e.g., oxadiazole) to the azepane ring, altering electronic properties and hydrogen-bonding capacity .
Pharmacological and Functional Insights
- Cannabinoid Analogs (AM-679, AM-694): These indole-based methanones exhibit high affinity for cannabinoid receptors due to the pentyl/fluoropentyl chain and iodine’s steric effects, leading to psychoactive properties and regulatory control .
- Azepane-Based Derivatives: Azepan-1-yl methanones lack reported receptor activity but serve as intermediates. For example, (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone is a precursor for drug candidates targeting neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
